N-{2-[2-(3-hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl)acetyl]phenyl}acetamide
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Overview
Description
N-{2-[2-(3-hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl)acetyl]phenyl}acetamide is a compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are found in various natural products and synthetic drugs
Preparation Methods
The synthesis of N-{2-[2-(3-hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl)acetyl]phenyl}acetamide typically involves multiple steps. One common synthetic route includes the Fischer indole synthesis, followed by oxidation reactions and condensation reactions. For instance, the preparation might start with the synthesis of 2,3-dimethylindole using Fischer indole methodology. This intermediate can then be oxidized using a Witkop oxidation reaction to yield the desired indole derivative . Industrial production methods may involve similar steps but optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The indole ring can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups attached to the indole ring.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring. Common reagents include halogens and nitrating agents.
Condensation: The compound can undergo condensation reactions to form more complex structures.
Major products from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxyindole derivatives, while substitution reactions can introduce various functional groups onto the indole ring .
Scientific Research Applications
N-{2-[2-(3-hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl)acetyl]phenyl}acetamide has several scientific research applications:
Mechanism of Action
The compound exerts its effects primarily through the induction of apoptosis and cell cycle arrest. It interacts with molecular targets such as the p53 protein, which plays a crucial role in regulating the cell cycle and apoptosis. By binding to specific sites on the p53 protein, the compound can trigger a cascade of events leading to cell death in cancer cells .
Comparison with Similar Compounds
Similar compounds include other indole derivatives such as:
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anti-cancer properties.
Tryptophan: An essential amino acid and precursor to serotonin.
N-{2-[2-(3-hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl)acetyl]phenyl}acetamide is unique due to its specific structure, which allows it to interact with particular molecular targets and pathways, making it a promising candidate for cancer therapy .
Properties
IUPAC Name |
N-[2-[2-(3-hydroxy-2-oxo-1H-indol-3-yl)acetyl]phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O4/c1-11(21)19-14-8-4-2-6-12(14)16(22)10-18(24)13-7-3-5-9-15(13)20-17(18)23/h2-9,24H,10H2,1H3,(H,19,21)(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQURZJDDDUSOKF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC=C1C(=O)CC2(C3=CC=CC=C3NC2=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.